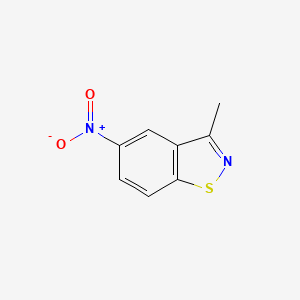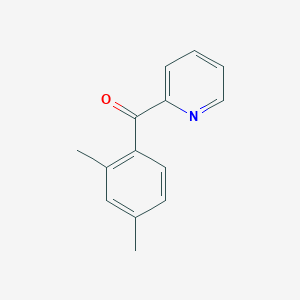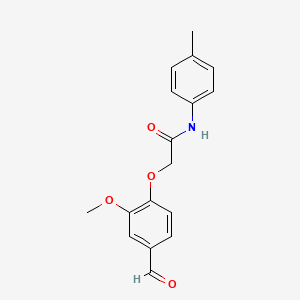
2-Metil-4-Piperazinoquinolina
Descripción general
Descripción
“2-Methyl-4-Piperazinoquinoline” is a chemical compound with the molecular formula C14H17N3 . Its average mass is 227.305 Da and its monoisotopic mass is 227.142242 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methyl-4-Piperazinoquinoline”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-Piperazinoquinoline” consists of 14 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The structure is complex and includes a quinoline ring, which is a versatile nucleus in the design and synthesis of biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-Piperazinoquinoline” include a molecular weight of 227.305 and a molecular formula of C14H17N3 .
Aplicaciones Científicas De Investigación
Investigación en Proteómica
2-Metil-4-Piperazinoquinolina: se utiliza en proteómica, que es el estudio a gran escala de proteínas, sus estructuras y funciones. El compuesto puede utilizarse como una herramienta bioquímica para investigar las interacciones y modificaciones de las proteínas, lo que ayuda a comprender los procesos celulares .
Química Medicinal
En química medicinal, este compuesto sirve como un bloque de construcción para crear moléculas farmacológicamente activas. Su estructura de quinolina es un motivo común en los fármacos, y las modificaciones en el grupo piperazino pueden conducir a nuevos agentes terapéuticos con propiedades anticancerígenas, antivirales o antiinflamatorias potenciales .
Química Orgánica Sintética
Como un compuesto heterocíclico versátil, This compound es significativo en química orgánica sintética. Se puede usar para sintetizar moléculas complejas a través de diversas reacciones, incluyendo la sustitución nucleofílica y electrofílica, que son fundamentales en la creación de nuevos compuestos para aplicaciones industriales .
Descubrimiento de Fármacos
El núcleo de quinolina de este compuesto es esencial en el descubrimiento de fármacos debido a su amplio espectro de respuestas biológicas. Se puede utilizar para desarrollar nuevos fármacos con diversas actividades farmacológicas, como agentes antimicrobianos, anticonvulsivos y cardiovasculares .
Química Verde
En el campo de la química verde, This compound puede sintetizarse utilizando procesos químicos ecológicos y sostenibles. Esto incluye condiciones sin disolventes y el uso de catalizadores seguros y reutilizables, lo que se alinea con las expectativas sociales para una producción química responsable con el medio ambiente .
Investigación Anticancerígena
Los derivados de quinolina, incluyendo This compound, se investigan por sus propiedades anticancerígenas. Pueden inhibir el crecimiento de las células cancerosas y se estudian por su posible uso en la quimioterapia .
Aplicaciones Antimicrobianas y Antivirales
Debido a su similitud estructural con otras quinolinas bioactivas, This compound se investiga por sus aplicaciones antimicrobianas y antivirales. Podría conducir al desarrollo de nuevos tratamientos para enfermedades infecciosas, incluyendo cepas resistentes .
Neurofarmacología
En neurofarmacología, este compuesto puede utilizarse para estudiar el funcionamiento y los trastornos del sistema nervioso central. Su capacidad para cruzar la barrera hematoencefálica lo convierte en un candidato para el desarrollo de tratamientos para afecciones neurológicas .
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-Methyl-4-Piperazinoquinoline” are not mentioned in the available literature, quinoline compounds in general have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are often used in drug discovery .
Mecanismo De Acción
Target of Action
It is known that quinoline and quinolone derivatives, which include 2-methyl-4-piperazinoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines have been found to regulate the production of several virulence factors .
Biochemical Pathways
Quinoline and quinolone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 227.305 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and quinolone derivatives are known to exhibit a broad spectrum of bioactivities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLCORUTWKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351526 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82241-22-3 | |
| Record name | 2-Methyl-4-Piperazinoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)







![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)

